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molecular formula C6H5ClN2O2 B1210972 2-Chloro-4-methyl-5-nitropyridine CAS No. 23056-33-9

2-Chloro-4-methyl-5-nitropyridine

Cat. No. B1210972
M. Wt: 172.57 g/mol
InChI Key: HWZUMEVIIGNXGM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06566364B2

Procedure details

22.3 g of 2-hydroxy-4-methyl-5-nitropyridine and 170 ml of POCl3 are mixed together and heated at 100° C. for 3 hours. The cooled reaction medium is poured onto ice to yield a beige precipitate of 2-chloro-4-methyl-5-nitropyridine.
Quantity
22.3 g
Type
reactant
Reaction Step One
Name
Quantity
170 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
O[C:2]1[CH:7]=[C:6]([CH3:8])[C:5]([N+:9]([O-:11])=[O:10])=[CH:4][N:3]=1.O=P(Cl)(Cl)[Cl:14]>>[Cl:14][C:2]1[CH:7]=[C:6]([CH3:8])[C:5]([N+:9]([O-:11])=[O:10])=[CH:4][N:3]=1

Inputs

Step One
Name
Quantity
22.3 g
Type
reactant
Smiles
OC1=NC=C(C(=C1)C)[N+](=O)[O-]
Name
Quantity
170 mL
Type
reactant
Smiles
O=P(Cl)(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The cooled reaction medium
ADDITION
Type
ADDITION
Details
is poured onto ice

Outcomes

Product
Name
Type
product
Smiles
ClC1=NC=C(C(=C1)C)[N+](=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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